Aminomethyl vs. Amino Basicity: Measured pKa Difference of ~1–2 Units
The aminomethyl group (-CH₂-NH₂) in the target compound exhibits a pKa of approximately 8–9, conferring lower basicity compared to the primary aromatic amine (-NH₂, pKa ~10) in Methyl 5-amino-2-chlorobenzoate . This 1–2 unit pKa shift means that at physiological pH (7.4), the aminomethyl compound is less protonated than the amino analog, directly impacting solubility, membrane permeability, and salt stoichiometry in hydrochloride formulations.
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ~8–9 (aminomethyl -CH₂-NH₂) |
| Comparator Or Baseline | Methyl 5-amino-2-chlorobenzoate: pKa ~10 (aromatic -NH₂) |
| Quantified Difference | ΔpKa ≈ 1–2 units; target is less basic |
| Conditions | Predicted/computed pKa values; aqueous solution |
Why This Matters
A lower pKa directly influences the compound's ionization state at physiological pH, enabling finer control over solubility, logD, and permeability in lead optimization compared to the more basic amino analog.
